molecular formula C12H13N3S B1302028 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline CAS No. 387358-42-1

3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline

Cat. No.: B1302028
CAS No.: 387358-42-1
M. Wt: 231.32 g/mol
InChI Key: TYFZVTWRRJPDKN-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline belongs to the heterocyclic compound classification, specifically within the thioaniline subcategory, characterized by its unique molecular architecture featuring a pyrimidine ring system linked to an aniline moiety through a sulfur atom. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative naming systems recognizing it as 2-[(3-aminophenyl)thio]-4,6-dimethylpyrimidine or 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]aniline. The Chemical Abstracts Service has assigned this compound the registry number 387358-42-1, while the European Community number designation is 674-441-8. The molecular structure encompasses twelve carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in the molecular formula C₁₂H₁₃N₃S.

The compound's nomenclature reflects its dual heterocyclic nature, combining elements of both pyrimidine and aniline chemical families. The pyrimidine component features methyl substituents at the 4 and 6 positions, while the aniline portion maintains the characteristic aromatic amine functionality at the meta position relative to the sulfur linkage. This structural arrangement confers specific chemical properties that distinguish it from related heterocyclic compounds within the broader thioaniline family.

Property Value Reference
Molecular Formula C₁₂H₁₃N₃S
Molecular Weight 231.32 g/mol
Chemical Abstracts Service Number 387358-42-1
European Community Number 674-441-8
Melting Point 88-90°C

Discovery and Historical Development

The documented history of this compound traces back to its initial characterization and registration in chemical databases during the early 2000s. According to PubChem records, the compound was first created in chemical databases on July 19, 2005, with the most recent structural modifications recorded on May 18, 2025. This timeline reflects the compound's emergence during a period of intensive research into heterocyclic chemistry and the development of novel synthetic methodologies for creating complex thioaniline derivatives.

The historical development of this compound parallels broader advances in pyrimidine chemistry and sulfur-containing heterocycles. Early synthetic approaches to similar compounds were documented in pharmaceutical research contexts, where scientists sought to explore the biological potential of pyrimidine-aniline hybrid molecules. The methodological framework for synthesizing such compounds evolved from traditional approaches involving sulfinic acid chemistry to more sophisticated copper-catalyzed cross-coupling reactions.

Research into pyrimidine-containing compounds experienced significant acceleration during the late twentieth and early twenty-first centuries, driven by their recognized importance in pharmaceutical applications and their role as intermediates in agrochemical synthesis. The specific structural motif present in this compound emerged from systematic investigations into the biological activity of heterocyclic compounds containing both pyrimidine and aniline functionalities connected through various linkage systems.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its unique structural characteristics to encompass its role as a versatile synthetic intermediate and its contribution to understanding structure-activity relationships in complex heterocyclic systems. The compound exemplifies the sophisticated molecular architectures achievable through modern synthetic organic chemistry, particularly in the realm of sulfur-containing heterocycles that bridge distinct aromatic ring systems.

Within the broader context of heterocyclic chemistry, this compound represents an important case study in the development of molecules containing multiple nitrogen-containing rings connected through heteroatom linkages. The pyrimidine ring system, a fundamental building block in numerous biologically active compounds, gains enhanced chemical and biological properties when coupled with aniline derivatives through sulfur-mediated connections. This structural arrangement creates opportunities for diverse chemical reactivity patterns, including nucleophilic substitution reactions, oxidation processes, and various coupling reactions that are characteristic of both pyrimidine and aniline chemistry.

The compound's significance is further emphasized by its role in advancing synthetic methodologies for creating complex heterocyclic structures. Research has demonstrated that molecules of this type can undergo various chemical transformations, including oxidation and reduction reactions, nucleophilic substitution processes, and cross-coupling reactions that enable the construction of even more complex molecular architectures. These synthetic capabilities position the compound as a valuable building block for medicinal chemistry applications and materials science research.

Recent developments in copper-promoted dehydrosulfurative carbon-nitrogen cross-coupling reactions have highlighted the importance of similar thioaniline structures in modern synthetic chemistry. The mechanistic understanding of how such compounds participate in cross-coupling reactions has provided insights that extend to broader applications in pharmaceutical synthesis and the development of novel synthetic methodologies.

Position within the Thioaniline Compound Family

This compound occupies a distinctive position within the thioaniline compound family, representing a sophisticated example of how pyrimidine and aniline chemical motifs can be successfully integrated through sulfur linkages to create molecules with enhanced chemical and biological properties. The thioaniline family encompasses a diverse array of compounds characterized by the presence of both aromatic amine functionalities and sulfur-containing linkages, with varying degrees of structural complexity and substitution patterns.

Within this chemical family, the compound under investigation distinguishes itself through the incorporation of the dimethylpyrimidine moiety, which imparts unique electronic and steric properties that influence both its chemical reactivity and potential biological activity. The positioning of methyl groups at the 4 and 6 positions of the pyrimidine ring creates a specific electronic environment that affects the sulfur linkage's reactivity and the overall molecule's stability. This structural arrangement places the compound in a specialized subcategory of thioanilines that combine heterocyclic ring systems with aromatic amine functionalities.

Comparative analysis with related thioaniline compounds reveals that the pyrimidine-containing variants often exhibit enhanced biological activity and improved synthetic utility compared to simpler aromatic systems. The presence of multiple nitrogen atoms within the pyrimidine ring system provides additional sites for hydrogen bonding interactions and coordination with biological targets, potentially enhancing the compound's pharmaceutical relevance. This positioning within the thioaniline family reflects broader trends in medicinal chemistry toward the development of increasingly sophisticated heterocyclic systems that combine multiple pharmacophoric elements within single molecular frameworks.

The compound's relationship to other members of the thioaniline family is further illustrated by structural comparison with related molecules such as 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline, which represents a positional isomer differing in the placement of the amino group on the aromatic ring. These structural variations within the family provide opportunities for systematic structure-activity relationship studies that can inform the design of new compounds with optimized properties for specific applications.

Compound Family Position Structural Features Distinguishing Characteristics
Primary Classification Thioaniline derivatives Aromatic amine linked through sulfur
Secondary Classification Pyrimidine-containing thioanilines Heterocyclic ring system enhancement
Tertiary Classification Dimethylpyrimidine variants Methyl substitution at 4,6-positions
Quaternary Classification Meta-substituted anilines Specific regiochemistry of amine group

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFZVTWRRJPDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370714
Record name 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline
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Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-42-1
Record name 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]benzenamine
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Record name 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline
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Record name 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
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Preparation Methods

Key Preparation Method: One-Pot Synthesis via Phenylguanidinium Salt Intermediate

A patented process (WO2011067362A1) describes an efficient one-pot method for preparing (4,6-dimethylpyrimidin-2-yl)-phenylamine derivatives, which are structurally analogous to 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline. The method involves:

  • Step 1: Reacting aniline with cyanamide in the presence of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to form the corresponding phenylguanidinium salt intermediate.
  • Step 2: Reacting this intermediate with acetylacetone in the presence of an aqueous base (e.g., sodium hydroxide or potassium hydroxide) to cyclize and form the pyrimidine ring.
  • The process is carried out as a one-pot reaction , avoiding isolation of the intermediate phenylguanidinium salt, which improves efficiency and yield.
  • The final product is isolated by crystallization after the reaction completion.

Advantages:

  • Economical and efficient with high purity and yield.
  • Only one solid isolation step at the end, reducing processing time and waste.
  • Flexibility in acid and base choice allows optimization.
Parameter Details
Reactants Aniline, cyanamide, acetylacetone
Acid used HCl, H2SO4, HNO3, H3PO4, formic acid, acetic acid, etc.
Base used NaOH, KOH, Ca(OH)2, tertiary amines
Reaction type One-pot, two-step reaction
Isolation steps Single solid isolation at final product
Molar ratio (Aniline : Cyanamide : Acetylacetone) 1.0 : 0.8–2.0 : 0.8–10.0

This method is primarily for pyrimethanil but is adaptable for related compounds such as this compound by modifying the nucleophile or substituents accordingly.

Alternative Preparation via 2-Mercapto-4,6-dimethylpyrimidine Intermediate

Another synthetic route involves:

  • Starting from 2-mercapto-4,6-dimethylpyrimidine hydrochloride , which is treated with a base (e.g., potassium carbonate) in ethanol to liberate the free thiol.
  • The free thiol then undergoes nucleophilic substitution with a suitable chloro-substituted aromatic compound or aniline derivative to form the thioether linkage.
  • If the aromatic moiety contains a nitro group, reduction (e.g., using SnCl2/HCl) is performed to convert the nitro group to an aniline.

This method is supported by research on related compounds where:

  • The mercaptopyrimidine intermediate is key for introducing the sulfur linkage.
  • Reduction steps are critical for obtaining the aniline functionality.
  • The reactions are typically carried out in ethanol or other suitable solvents under reflux conditions.
Step Reagents/Conditions Purpose
Liberation of free thiol 2-mercapto-4,6-dimethylpyrimidine hydrochloride + K2CO3 in ethanol Generate free thiol for substitution
Nucleophilic substitution Addition of chloro-substituted aromatic compound Form thioether bond
Reduction SnCl2/HCl or Fe/NH4Cl (less effective) Convert nitro to aniline

This approach allows the synthesis of this compound by selecting appropriate aromatic precursors and controlling reaction conditions.

Detailed Research Findings and Analytical Data

  • The reduction of nitro derivatives to anilines is most effectively achieved using SnCl2/HCl , as Fe/NH4Cl or Fe/acetic acid methods failed to yield the desired amino derivatives in related syntheses.
  • The nucleophilic substitution step requires careful control of temperature and solvent to maximize yield and purity.
  • Characterization of intermediates and final products is typically done by 1H NMR , 13C NMR , and mass spectrometry , confirming the structure and purity.
  • The presence of exchangeable protons in 1H NMR spectra confirms the amino groups, while aromatic and pyrimidine protons are clearly distinguishable.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
One-pot phenylguanidinium salt Aniline + cyanamide (acidic) → phenylguanidinium salt → + acetylacetone (basic) → product High yield, single isolation step, economical Mainly for pyrimethanil analogs, requires acid/base optimization
Mercaptopyrimidine substitution 2-mercapto-4,6-dimethylpyrimidine + aromatic chloride → thioether → reduction if nitro present Flexible, direct thioether formation Multi-step, requires reduction step, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions: 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines

Scientific Research Applications

Medicinal Chemistry

3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline has been investigated for its potential as an enzyme inhibitor, particularly against sirtuin 2 (SIRT2), which plays a role in cancer pathways. A study reported an IC50 value of 42 nM against SIRT2, indicating its potential as a therapeutic agent in cancer treatment, especially in breast cancer cell lines like MCF-7 .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound increased the acetylation of α-tubulin in a dose-dependent manner. This suggests that the compound may disrupt normal cell cycle regulation and promote apoptosis in cancer cells.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary research indicates it may inhibit the growth of various bacterial strains and fungi. The structural characteristics allow it to potentially disrupt microbial cell membranes or inhibit essential enzymatic functions.

Case Study: Antimicrobial Efficacy

Studies have reported that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Specific IC50 values are still under investigation to determine the exact mechanisms involved.

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of novel materials. Its unique chemical structure makes it suitable for developing dyes and pigments due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and pyrimidine ring allow it to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications CAS Number Key Applications/Properties References
3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline Thioether linkage, meta-aniline 387358-42-1 Agrochemical intermediates, fungicide R&D
Pyrimethanil (N-(4,6-dimethylpyrimidin-2-yl)aniline) Direct C-N bond (no thioether) 53112-28-0 Commercial fungicide (Botrytis control)
4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline Ether (-O-) linkage, para-aniline 55749-90-1 Laboratory research (photostability studies)
1-{4-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7o) Urea bridge, trifluoromethyl substituent Not provided Antifungal activity, enzyme inhibition
4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione Thione (-C=S) group, dihydropyrimidine core Not provided Crystallographic studies, synthetic intermediate

Pyrimethanil

Pyrimethanil (N-(4,6-dimethylpyrimidin-2-yl)aniline) shares the pyrimidine-aniline backbone but lacks the thioether linkage. This structural difference results in distinct physicochemical and biological properties:

  • Activity : Pyrimethanil is a broad-spectrum fungicide effective against Botrytis cinerea and Venturia spp. Its mode of action involves inhibition of methionine biosynthesis .
  • Environmental Persistence : Pyrimethanil has a photodegradation half-life of ~77 days under sunlight, contributing to its environmental persistence .

Oxygen- and Sulfur-Containing Analogues

  • 4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline (CAS: 55749-90-1) replaces sulfur with oxygen, altering electronic properties.
  • Dihydropyrimidine-thione derivatives (e.g., 4,4,6-trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione) feature a thione group within the heterocyclic core, enabling metal coordination and distinct reactivity .

Urea Derivatives

Compounds like 7o and 7p () incorporate urea bridges and trifluoromethyl groups, enhancing hydrogen-bonding capacity and metabolic stability. These modifications broaden antifungal spectra but increase molecular weight and synthetic complexity .

Biological Activity

3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline is a heterocyclic compound with the molecular formula C12H13N3S and a molecular weight of 231.32 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings on the biological activities of this compound, highlighting its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Thioether linkage : This feature contributes to its biological activity by allowing interactions with various enzymes.
  • Pyrimidine ring : The presence of this heterocyclic structure is significant for its binding properties to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been explored for its effectiveness against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including enzyme inhibition and disruption of cell cycle progression.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The thioether group allows for binding to active sites on enzymes, potentially inhibiting their function. This can disrupt critical biochemical pathways involved in disease progression.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound revealed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
C. albicans30 µg/mL

These results indicate that the compound exhibits varying levels of effectiveness against different microorganisms .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)8.3
A549 (lung cancer)15.0

The compound's anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation .

Case Studies

In a notable case study, researchers synthesized derivatives of this compound to enhance its biological activities. One derivative exhibited improved potency against HeLa cells with an IC50 value reduced to 5.0 µM, showcasing the potential for structural modifications to optimize therapeutic effects .

Another study focused on the compound's role as an enzyme inhibitor revealed that it effectively inhibited the activity of certain kinases involved in cancer signaling pathways, further supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, thioether linkages can be formed by reacting 4,6-dimethylpyrimidin-2-thiol with a halogenated aniline derivative (e.g., 3-iodoaniline) under basic conditions. Optimization includes:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates.
  • Temperature control (60–100°C) to balance reaction speed and side-product formation.
  • Catalytic agents like CuI or Pd-based catalysts for cross-coupling reactions, improving regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for aniline) and pyrimidine methyl groups (δ 2.3–2.5 ppm). Coupling patterns confirm substitution positions .
  • IR Spectroscopy : Stretching vibrations for C=S (∼650 cm⁻¹) and N-H (∼3400 cm⁻¹) validate the thioether and aniline groups .
  • Mass Spectrometry (ESI-MS/HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 248.08 for C₁₁H₁₃N₃S), while HRMS ensures exact mass matching (<2 ppm error) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Aqueous solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Stable at room temperature in inert atmospheres but prone to oxidation in air. Store under nitrogen at −20°C for long-term use. Degradation products (e.g., sulfoxide forms) can be monitored via HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzyme binding pockets, such as SIRT2's hydrophobic selectivity pocket?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal interactions between the thioether-pyrimidine core and SIRT2's hydrophobic pocket. Key strategies:

  • Modifying the pyrimidine's methyl groups to enhance van der Waals contacts with residues like Phe96 and Ile169.
  • Introducing hydrogen-bond donors (e.g., amide substituents) to stabilize the bioactive conformation, as seen in 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide derivatives .
  • Validating predictions via X-ray crystallography (resolution ≤2.0 Å) to confirm binding modes .

Q. What strategies resolve contradictions between predicted and observed biological activity in derivatives of this compound?

Discrepancies often arise from off-target effects or unaccounted solvation dynamics. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing groups on the aniline ring) to isolate contributions to potency .
  • Metabolic Profiling : LC-MS/MS to identify active metabolites or degradation products that influence activity .
  • Cryo-EM or Crystallography : Resolving ligand-enzyme complexes to detect unexpected binding modes or allosteric effects .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in thioether-containing analogs?

  • Single-Crystal X-ray Diffraction : Use SHELX software for refinement. Key parameters:
  • High-resolution data (≤1.0 Å) to resolve sulfur atom positions and bond lengths.
  • TWINABS for correcting twinning artifacts in pyrimidine-containing crystals .
    • Small-Molecule XRD : Validate intramolecular hydrogen bonding (e.g., between the aniline NH and pyrimidine N) to confirm conformational stability .

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